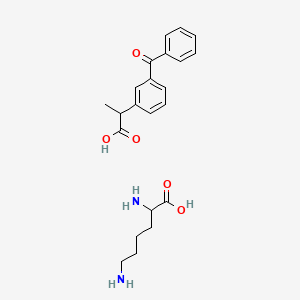

Lysyl-ketoprofen

Description

BenchChem offers high-quality Lysyl-ketoprofen suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lysyl-ketoprofen including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-benzoylphenyl)propanoic acid;2,6-diaminohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3.C6H14N2O2/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIORVCHBUEWEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Lysyl Ketoprofen: Foundational Academic Context and Research Trajectory

Evolution of Non-Steroidal Anti-Inflammatory Drug (NSAID) Research Paradigms

The history of NSAIDs dates back to antiquity with the use of willow bark, a natural source of salicin, for pain relief. cutm.ac.inpharmaguideline.com The modern era began with the synthesis of acetylsalicylic acid (aspirin) in the late 19th century. cutm.ac.inualberta.ca For decades, while their effects were well-known, their mechanism of action remained elusive. A pivotal breakthrough occurred in the 1970s when John Vane discovered that NSAIDs exert their analgesic, anti-inflammatory, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923). ualberta.cadovepress.comnih.gov

This discovery illuminated the dual nature of these drugs. It was found that traditional NSAIDs non-selectively inhibit two isoforms of the enzyme: COX-1, which is constitutively expressed and plays a crucial role in protecting the gastric mucosa, and COX-2, which is induced during inflammation. dovepress.comresearchgate.net The inhibition of COX-1 was identified as the primary cause of the significant gastrointestinal side effects associated with long-term NSAID use. dovepress.comnih.gov

This understanding shifted the research paradigm towards developing drugs that could selectively target COX-2 while sparing COX-1. This led to the creation of a new class of drugs known as "coxibs" in the 1990s, designed to offer the anti-inflammatory benefits of traditional NSAIDs with a reduced risk of gastrointestinal complications. ualberta.cadovepress.com However, subsequent large-scale clinical trials revealed that some selective COX-2 inhibitors were associated with an increased risk of cardiovascular thrombotic events, leading to the withdrawal of some from the market. ualberta.caahajournals.org

Rationale for Amino Acid Conjugation in Pharmaceutical Chemistry

The prodrug concept, first introduced by Adrien Albert, involves the chemical modification of a biologically active compound to form a new molecule that is inactive in its own right but can be converted into the active parent drug within the body through enzymatic or chemical processes. scispace.comopenmedicinalchemistryjournal.comjocpr.com This approach is a cornerstone of modern drug design, employed to overcome pharmaceutical and pharmacokinetic barriers. scispace.commdpi.com Key objectives of creating prodrugs or salts include improving aqueous solubility, increasing chemical stability, enhancing bioavailability, and minimizing local toxicity. nih.govmdpi.commdpi.com

Conjugation with amino acids has emerged as a particularly valuable strategy in this domain. mdpi.commdpi.com Amino acids are the fundamental building blocks of proteins, making them highly biocompatible and readily available for pharmaceutical modification. mdpi.com Their inherent chemical properties offer several distinct advantages:

Enhanced Solubility: Many parent drugs are poorly soluble in water, which can limit their formulation options and absorption rate. Attaching a polar amino acid can significantly increase the aqueous solubility of the compound. jocpr.commdpi.commdpi.com

Improved Absorption and Distribution: The resulting conjugates can exhibit altered lipophilicity and may utilize endogenous amino acid transporters, potentially leading to improved absorption and distribution characteristics. mdpi.comnih.gov

Masking of Functional Groups: For drugs like NSAIDs, the free carboxylic acid group is a primary contributor to local gastric irritation. nih.govresearchgate.net Forming a salt or an ester with an amino acid masks this acidic group, which can lead to a better gastrointestinal tolerability profile. jocpr.com

Targeted Delivery: Conjugation can be a tool for site-specific drug delivery, leveraging the body's natural transport mechanisms for amino acids. mdpi.commdpi.com

This strategy of molecular hybridization aims to create new chemical entities with a more favorable balance of properties than the parent drug alone. mdpi.comresearchgate.net

Historical Development and Significance of Lysyl-ketoprofen in Medicinal Chemistry

Ketoprofen (B1673614), a member of the propionic acid class of NSAIDs, was first synthesized in 1967 and approved for clinical use in Europe in 1973. nih.govresearchgate.net It is recognized as a potent inhibitor of both COX-1 and COX-2 enzymes. researchgate.net While effective, the acidic form of ketoprofen (KA) is associated with a risk of gastrointestinal irritation, a limitation it shares with other traditional NSAIDs. nih.govnih.govresearchgate.net

To address this, Lysyl-ketoprofen, also known as ketoprofen lysine (B10760008) salt (KLS), was developed. nih.govresearchgate.net This compound is the result of the salification of ketoprofen with L-lysine, an essential amino acid. mdpi.comgoogle.com The creation of KLS represents a significant milestone in the lifecycle of ketoprofen, as it fundamentally alters the drug's physical and pharmacokinetic properties without changing its primary mechanism of action. all-imm.com

The significance of this chemical modification is multifaceted:

Greatly Enhanced Solubility: The most immediate and critical change is the dramatic increase in water solubility compared to ketoprofen acid. nih.govmdpi.comontosight.ai This property is the foundation for its other advantages.

Rapid Absorption and Onset of Action: The high solubility allows KLS to dissolve quickly after administration, leading to faster and more complete absorption. nih.govmdpi.com Pharmacokinetic studies have shown that KLS can reach peak plasma concentration in as little as 15 minutes, compared to 60 minutes or more for the standard ketoprofen acid form. nih.govmdpi.comall-imm.com This rapid absorption profile is particularly valuable for the management of acute pain conditions where a fast onset of relief is desired. nih.govnih.gov

Improved Gastric Profile: The salification process, which neutralizes the acidic carboxyl group of ketoprofen, combined with the faster dissolution and absorption, reduces the direct contact time of the acidic drug with the gastric mucosa. nih.govmdpi.com Furthermore, some research suggests that the lysine moiety itself may exert a protective effect on the gastric lining. nih.govmdpi.com

This strategic combination of a proven NSAID with a biocompatible amino acid resulted in a molecule with a distinct therapeutic profile, expanding the utility of ketoprofen in medicinal chemistry.

| Parameter | Ketoprofen Acid (KA) | Ketoprofen Lysine Salt (KLS) | Reference |

|---|---|---|---|

| Water Solubility | Low | High | nih.govmdpi.comall-imm.com |

| Time to Peak Plasma Concentration (Tmax) | ~60–90 minutes | ~15 minutes | nih.govmdpi.comall-imm.com |

| Bioavailability | ≥92% | Rapid and almost complete absorption | nih.govall-imm.com |

Advanced Synthetic Methodologies and Chemical Derivatization of Lysyl Ketoprofen

Salt Formation Synthesis Techniques

The synthesis of lysyl-ketoprofen, a salt formed between the non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614) and the amino acid lysine (B10760008), is a primary strategy to enhance the drug's aqueous solubility and dissolution rate. nih.gov This modification leads to faster absorption and a more rapid onset of action compared to ketoprofen acid. nih.govoatext.com The fundamental process involves a straightforward acid-base reaction.

Stoichiometric Ratio Optimization in Lysyl-ketoprofen Synthesis

The molar ratio of the reactants is a critical parameter in the synthesis of lysyl-ketoprofen to ensure complete salt formation and maximize product yield. The reaction involves the deprotonation of the carboxylic acid group of ketoprofen by the basic amino acid, lysine.

Key Research Findings:

Studies and patents confirm that an optimal 1:1 molar ratio of lysine to ketoprofen is employed for the synthesis. This stoichiometric balance is crucial for driving the reaction to completion and achieving the highest possible yield of the desired salt.

Different enantiomers of lysine, including L-lysine, D-lysine, or racemic mixtures, can be used in the synthesis, though L-lysine is often preferred for pharmaceutical applications. nih.gov Similarly, racemic ketoprofen is commonly used due to cost-effectiveness.

Reaction Conditions and Yield Enhancement Strategies

Key Research Findings:

Reaction Solvent: The reaction is typically performed in an aqueous medium, such as distilled water, which facilitates the dissolution of the reactants.

Temperature: The synthesis is generally carried out at room or ambient temperature, making the process moderate and cost-effective. google.com

Process: The mixture is stirred until the solution becomes clear, indicating that the salt formation is complete.

Yield Enhancement: A patented method reports yields exceeding 95% by inducing crystallization through the addition of absolute ethyl alcohol after the reaction is complete. google.com The resulting crystalline solid is then isolated. An alternative to crystallization is lyophilization (freeze-drying) of the aqueous solution to obtain the final product as a white crystalline solid.

Purity Enhancement in Synthetic Routes

Achieving high purity is essential for any active pharmaceutical ingredient. For lysyl-ketoprofen, purification steps are integrated into the synthesis process to remove unreacted starting materials and any potential byproducts.

Key Research Findings:

Crystallization: The use of an anti-solvent like absolute ethyl alcohol forces the lysyl-ketoprofen salt out of the solution, leaving impurities behind. google.com This is a highly effective method for purification.

Filtration and Drying: Following crystallization, suction filtration is used to separate the solid product from the liquid phase. google.com Subsequent vacuum drying at a controlled temperature (e.g., 50 °C for 8 hours) removes residual solvents, contributing to the final purity. google.com This method has been reported to achieve a product purity of over 99%. google.com

Chromatography: For producing high-purity reference standards of related compounds, preparative chromatography is a utilized technique. mdpi.com This method is effective for separating compounds with high chemical similarity, ensuring the removal of even trace impurities. mdpi.com

Prodrug Design and Conjugation Strategies

While lysyl-ketoprofen is a salt, extensive research has been conducted on creating covalent prodrugs of its parent compound, ketoprofen. The primary goal of these strategies is to mask the free carboxylic acid group, which is often associated with gastrointestinal side effects, and to modify the drug's pharmacokinetic profile. researchgate.netmdpi.com

Ester Prodrug Approaches for Ketoprofen Modification

Esterification of ketoprofen's carboxylic acid group is a common prodrug approach. These ester prodrugs are designed to be chemically stable in the stomach and later hydrolyzed by esterase enzymes in the intestine and blood to release the active ketoprofen. mdpi.com

Key Research Findings:

Simple Alkyl Esters: Ketoprofen has been converted into its methyl, ethyl, and propyl esters via esterification with the corresponding alcohols in the presence of concentrated sulfuric acid. mdpi.com These modifications alter the pKa value, which can reduce gastric irritation and improve intestinal permeation. mdpi.com

Sugar Esters: A novel ketoprofen 1,4-sorbitan ester was synthesized by linking ketoprofen to a sugar alcohol moiety. mdpi.com This approach aims to improve physicochemical properties like solubility and leverage biocompatible carriers. The synthesis used dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents. mdpi.com

Amino Acid Esters: Conjugating ketoprofen with amino acids has been explored to potentially hijack amino acid transporters for improved drug delivery. scirp.org Another study involved conjugating ketoprofen to a bile acid (chenodeoxycholic acid) using a lysine linker to target bile acid transporters for sustained release. nih.gov

Hybrid Molecule Synthesis with Related Active Pharmaceutical Ingredients

The synthesis of hybrid molecules involves covalently linking ketoprofen to another distinct pharmacophore. This creates a single chemical entity designed to have a dual mechanism of action or synergistic effects, targeting multiple pathways involved in a disease state. rsc.org

Key Research Findings:

Hybrids with Heterocycles: New hybrid molecules have been synthesized by linking ketoprofen with various N-containing heterocyclic compounds, including piperidine, pyrrolidine, and tetrahydroquinoline. mdpi.comresearchgate.net These hybrids have been evaluated for enhanced anti-inflammatory and antioxidant activities. mdpi.com

Hybrids with Natural Products: Ketoprofen has been linked to genistein, a natural isoflavone, via Steglich esterification. d-nb.info This combination aims to merge the anti-inflammatory properties of ketoprofen with the antioxidant and anticancer potential of genistein. d-nb.info

Hybrids with Pyrrolizine/Indolizine (B1195054) Scaffolds: Ketoprofen has been incorporated into hybrid structures with pyrrolizine and indolizine derivatives, which were designed and investigated for their potential antiproliferative activities against various cancer cell lines. rsc.orgnih.gov

Chiral Enantiomer Considerations in Synthesis

The synthesis of lysyl-ketoprofen involves the combination of two chiral molecules: ketoprofen and lysine. Ketoprofen possesses a single asymmetric carbon atom and therefore exists as two distinct enantiomers: (S)-ketoprofen and (R)-ketoprofen. upm.edu.my The pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (S)-enantiomer, also known as dexketoprofen, which is considered the eutomer (the active enantiomer). upm.edu.mynih.gov The (R)-enantiomer is significantly less active. upm.edu.my

Lysine, an amino acid, is also chiral, with the L-lysine form being the naturally occurring and commonly utilized isomer in pharmaceutical preparations. nih.govnih.gov The formation of lysyl-ketoprofen, or ketoprofen L-lysine salt (KLS), typically involves the reaction of ketoprofen with L-lysine. nih.govnih.gov

Polymorphism and Solid-State Chemistry

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical aspect of pharmaceutical chemistry as it can profoundly influence a drug's physical and clinical properties. jocpr.com Research into the solid-state characteristics of the ketoprofen-lysine system has revealed a rare case of salt/cocrystal polymorphism. researchgate.netimast.biz

Intensive polymorph screening studies have successfully identified and characterized two distinct polymorphic forms of ketoprofen-L-lysine, designated KET-LYS P1 and KET-LYS P2. nih.govresearchgate.net These forms were distinguished using advanced analytical techniques, including X-ray Powder Diffraction (XRPD), solid-state Nuclear Magnetic Resonance (ssNMR), and Differential Scanning Calorimetry (DSC). mdpi.comimast.biz

The investigation revealed that KET-LYS P1 is a cocrystal , which is representative of the commercially available form of ketoprofen-L-lysine salt. nih.govimast.biz In contrast, KET-LYS P2 was identified as a true salt , representing a new, previously undiscovered polymorphic form. nih.govimast.biz The non-superimposable XRPD patterns of the two forms provide definitive evidence of their different crystal lattices. nih.govmdpi.com Further characterization using ssNMR confirmed the structural differences, particularly in the environment of the carboxylic group of ketoprofen and the amino groups of lysine, which determines whether the compound is a salt (proton transfer) or a cocrystal (neutral components). mdpi.comresearchgate.net

| Polymorph | Structural Nature | Key Identification Findings | Commercial Status |

|---|---|---|---|

| KET-LYS P1 | Cocrystal researchgate.netimast.biz | Represents a crystalline material where ketoprofen and lysine are present in a defined stoichiometric ratio, but with no formal proton transfer. researchgate.net Its XRPD pattern and ssNMR spectrum are consistent with the commercial product. imast.biz | Representative of commercial KLS nih.gov |

| KET-LYS P2 | Salt researchgate.netimast.biz | Characterized by a definite proton transfer from the carboxylic acid of ketoprofen to the amino group of lysine. It exhibits a distinct, non-superimposable XRPD pattern and a different thermal profile compared to P1. nih.govmdpi.com Appears less crystalline than P1. mdpi.com | New, non-commercial form nih.gov |

The two polymorphic forms, KET-LYS P1 and KET-LYS P2, were obtained through a comprehensive polymorph screening study that involved over 230 experiments under various crystallization conditions. nih.gov The generation of a specific polymorph is highly dependent on the method of crystallization.

KET-LYS P1, being the commercially available form, is typically produced using established crystallization methods, such as slow evaporation from aqueous solutions. The new polymorph, KET-LYS P2, was identified through the screening process which employed a range of techniques. nih.govresearchgate.net While specific details of all techniques are part of proprietary research, published procedures indicate that the kinetic conditions of crystallization play a crucial role. For instance, it was noted that KET-LYS P2 precipitated significantly faster (approximately 30 minutes) than KET-LYS P1 (approximately 3 hours), and this rapid precipitation may contribute to the lower degree of crystallinity observed in the P2 form. nih.govmdpi.com A patented method for preparing lysine ketoprofen involves adding absolute ethyl alcohol to an aqueous reaction mixture to induce crystallization. google.com The systematic exploration of different solvents, temperatures, and precipitation rates is fundamental to selectively generating a desired polymorph. nih.govbioline.org.br

The discovery of polymorphism in the ketoprofen-lysine system has significant implications for the development of new formulations, as the different polymorphs exhibit distinct physicochemical properties. jocpr.comresearchgate.net These differences can directly impact the performance and characteristics of the final drug product.

The most notable differences between the cocrystal (P1) and the salt (P2) forms lie in their dissolution rates and taste profiles. nih.gov Research has shown that the salt polymorph, KET-LYS P2, possesses a higher intrinsic dissolution rate (IDR) compared to the cocrystal KET-LYS P1. mdpi.comresearchgate.net This faster dissolution suggests that formulations containing P2 could be absorbed more rapidly in the body. nih.gov In vivo pharmacokinetic studies confirmed this, demonstrating that KET-LYS P2 has significantly higher absorption than the commercial cocrystal form, which could pave the way for the development of faster-acting analgesic formulations for acute pain conditions. nih.govmdpi.comresearchgate.net

However, formulation development must also consider organoleptic properties. Electronic tongue analysis revealed that KET-LYS P2 has a more bitter taste and a different sensorial kinetic profile than the P1 cocrystal. nih.govresearchgate.net This finding implies that if the P2 polymorph were to be used in an oral formulation, different and potentially more robust taste-masking strategies, such as specialized coatings or flavoring agents, would need to be envisioned. nih.gov Therefore, the choice of polymorph is a critical decision in formulation development, balancing the potential for improved pharmacokinetic profiles with challenges related to taste and physical stability. jocpr.com

| Property | KET-LYS P1 (Cocrystal) | KET-LYS P2 (Salt) | Implication for Formulation Development |

|---|---|---|---|

| Intrinsic Dissolution Rate (IDR) | Lower mdpi.comresearchgate.net | Higher mdpi.comresearchgate.net | P2 could be developed into formulations with faster drug release and absorption, potentially leading to a quicker onset of action. nih.govnih.gov |

| In Vivo Absorption | Standard absorption profile for commercial KLS. nih.gov | Significantly higher absorption. nih.govresearchgate.net | P2 offers the potential for new drug products with enhanced bioavailability and faster therapeutic effects. mdpi.com |

| Taste Profile | Standard taste. nih.gov | More bitter taste, different sensorial kinetics. nih.gov | Formulations with P2 would require different and possibly more complex taste-masking or coating technologies. researchgate.net |

| Crystallinity | Higher nih.govmdpi.com | Lower nih.govmdpi.com | The lower crystallinity of P2 might affect its physical stability, handling, and processing during manufacturing, requiring careful stability studies. jocpr.com |

Molecular and Cellular Mechanisms of Action of Lysyl Ketoprofen

Cyclooxygenase (COX) Pathway Modulation

Lysyl-ketoprofen, the lysine (B10760008) salt of ketoprofen (B1673614), exerts its primary therapeutic effects through the modulation of the cyclooxygenase (COX) pathway. This pathway is central to the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.

Non-Selective Inhibition of COX-1 and COX-2 Isoforms

Lysyl-ketoprofen is classified as a non-steroidal anti-inflammatory drug (NSAID) and functions as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.govresearchgate.net The COX-1 isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a role in physiological functions, such as protecting the gastrointestinal lining and regulating platelet aggregation. patsnap.com In contrast, the COX-2 isoform is typically induced at sites of inflammation and is primarily responsible for the production of pro-inflammatory prostaglandins. patsnap.com

Table 1: Comparison of COX-1 and COX-2 Isoforms

| Feature | COX-1 | COX-2 |

|---|---|---|

| Expression | Constitutively expressed in most tissues | Inducible, primarily at sites of inflammation |

| Primary Function | Produces prostaglandins for physiological functions (e.g., GI lining protection, platelet aggregation) | Produces pro-inflammatory prostaglandins that mediate pain, fever, and inflammation |

| Inhibition by Lysyl-ketoprofen | Yes (non-selective) | Yes (non-selective, with high activity) |

Impact on Prostaglandin (B15479496) Synthesis Pathways

The inhibition of COX enzymes by lysyl-ketoprofen directly impacts the synthesis of various prostaglandins. aesculapius.it The process begins with arachidonic acid, which is converted by COX enzymes into unstable intermediates, namely prostaglandin G2 (PGG2) and prostaglandin H2 (PGH2). aesculapius.it These endoperoxides are precursors to a range of prostaglandins, including PGE1, PGE2, PGF2α, and PGD2, as well as prostacyclin (PGI2) and thromboxanes (TxA2 and TxB2). aesculapius.it

By blocking the initial step in this cascade, lysyl-ketoprofen leads to a significant reduction in the levels of these pro-inflammatory and pain-mediating molecules. drugbank.com This reduction in prostaglandin synthesis is the core mechanism behind the anti-inflammatory, analgesic, and antipyretic effects of the drug. ontosight.ai For instance, the inhibition of prostaglandin synthesis can interfere with other inflammatory mediators like kinins, resulting in an indirect action that complements its direct effects. aesculapius.it

Lipoxygenase Pathway Inhibition

In addition to its well-established role in the COX pathway, lysyl-ketoprofen also demonstrates inhibitory activity on the lipoxygenase (LOX) pathway. nih.govmdpi.comagrihealth.co.nz This dual inhibition is a relatively unique characteristic among NSAIDs. researchgate.net The lipoxygenase pathway is another major route for the metabolism of arachidonic acid, leading to the production of leukotrienes and non-cyclized mono-hydroxy acids (HETEs). mdpi.comall-imm.com

Ancillary Molecular Interactions

Beyond its primary effects on the arachidonic acid cascade, lysyl-ketoprofen engages in other molecular interactions that contribute to its pharmacological profile.

Anti-Bradykinin Activity

Lysyl-ketoprofen has been shown to possess anti-bradykinin activity. drugbank.comoatext.com Bradykinin is a potent inflammatory mediator that is produced at sites of tissue injury. agrihealth.co.nz It contributes to the sensation of pain by directly stimulating nociceptors and also causes hyperalgesia by sensitizing these pain receptors through the release of other mediators. agrihealth.co.nz

Studies have demonstrated that ketoprofen can directly interfere with the pain response mediated by bradykinin, potentially by blocking its binding to nociceptive receptors. agrihealth.co.nz Furthermore, research in animal models has shown that ketoprofen lysine salt can inhibit inflammatory changes, such as leukocyte adhesion and microvascular leakage, induced by bradykinin. researchgate.net This anti-bradykinin action provides an additional mechanism for the analgesic effects of lysyl-ketoprofen, which is distinct from its inhibition of prostaglandin synthesis. efda.gov.et

Table 2: Ancillary Mechanisms of Lysyl-ketoprofen

| Mechanism | Description |

|---|---|

| Anti-Bradykinin Activity | Inhibits the inflammatory and pain-producing effects of bradykinin, potentially by blocking its receptor binding. |

| Lysosomal Membrane Stabilization | Prevents the release of lysosomal enzymes that contribute to tissue damage during inflammation. |

Lysosomal Membrane Stabilization

Another ancillary mechanism attributed to lysyl-ketoprofen is the stabilization of lysosomal membranes. drugbank.comoatext.com Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes. jamdsr.com During inflammation, the membranes of lysosomes can become fragile, leading to the release of these enzymes into the extracellular space. jamdsr.com These enzymes, including proteases, can cause further tissue damage and perpetuate the inflammatory response. jamdsr.com

By stabilizing the lysosomal membrane, lysyl-ketoprofen helps to prevent the release of these destructive enzymes. drugbank.comoatext.com This action is considered an important aspect of its anti-inflammatory effect, as it limits the secondary tissue damage associated with the inflammatory process. jamdsr.com The stabilization of the human red blood cell membrane is often used as an in vitro model to study this effect, as it is analogous to the lysosomal membrane. jamdsr.com

Modulation of Free Radical Production

Lysyl-ketoprofen has demonstrated a capacity to modulate the production of free radicals, a key factor in the gastrointestinal damage often associated with nonsteroidal anti-inflammatory drugs (NSAIDs). The damaging effects of agents like ethanol (B145695) on the gastric mucosa are partly due to an increase in reactive oxygen species (ROS), which leads to a rise in lipid peroxidation products such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE). ppm.edu.plnih.gov

Studies have shown that the L-lysine component of lysyl-ketoprofen exerts a notable antioxidant effect. ppm.edu.pl In a gastric injury model using ethanol, L-lysine counteracted the increase in MDA. ppm.edu.pl Similarly, lysyl-ketoprofen was effective against the increase in 4-HNE protein adducts caused by ethanol. ppm.edu.pl This gastroprotective effect is linked to the upregulation of Glutathione (B108866) S-transferase P (GSTP), an enzyme known to degrade 4-HNE. ppm.edu.pl These findings suggest that the salification of ketoprofen with L-lysine provides superior gastrointestinal protection through these enhanced antioxidant properties. researchgate.netnih.govx-mol.net Some NSAIDs are known to influence neutrophil function and inhibit the production of free radicals as part of their mechanism. researchgate.netnih.gov

Upregulation of Mucosal Defense Mechanisms

Lysyl-ketoprofen appears to enhance the natural defense mechanisms of the gastric mucosa through pathways independent of cyclooxygenase (COX) inhibition. nih.govnih.gov The gastric mucosa's resistance to injury relies on a variety of protective factors, many of which can be stimulated as an adaptive response to potential damage. nih.gov

In studies comparing lysyl-ketoprofen to ketoprofen acid, the lysine salt form provided significant protection to the gastric epithelium from ethanol-induced damage. ppm.edu.pl This protection is associated with the upregulation of several genes crucial for maintaining the integrity of the gastric mucosal barrier. nih.gov

| Gene | Function in Gastric Mucosal Defense | Effect of Lysyl-ketoprofen |

|---|---|---|

| MUC5B | A major glycosylated component of mucus, forming a protective physical barrier against acid and pepsin. nih.gov | Upregulated nih.gov |

| GALNT8 | Involved in the glycosylation of mucin, which is critical for the proper formation and function of the mucus layer. nih.gov | Upregulated nih.gov |

| CCK (Cholecystokinin) | Regulates the secretion of gastric acid and has protective effects on the gastric epithelium against damaging agents. nih.gov | Upregulated nih.gov |

| CLDN5 (Claudin-5) | A tight junction protein that strengthens the connections between cells, preventing harmful substances from passing through. nih.gov | Upregulated nih.gov |

While ketoprofen acid also showed some upregulation of these genes, the effect was less pronounced than that observed with lysyl-ketoprofen. nih.gov This suggests that ketoprofen itself may stimulate these protective pathways, and the addition of lysine potentiates this effect. researchgate.netnih.gov

Impact on Heme Oxygenase-1 (HO-1) Expression

Heme oxygenase-1 (HO-1) is an inducible enzyme recognized as a vital cellular defense mechanism against oxidative stress and is known to be protective in the gastrointestinal tract. nih.govmdpi.comsemanticscholar.org Research indicates that lysyl-ketoprofen can significantly influence the expression of HO-1 in the gastric mucosa. nih.gov

In an ethanol-induced gastric injury model, the administration of lysyl-ketoprofen resulted in a notable, time-dependent increase in HO-1 expression. nih.gov While ketoprofen acid also induced HO-1 to a lesser extent, the effect of the lysine salt was more pronounced. nih.gov Interestingly, L-lysine alone was found to increase the basal expression of HO-1 but could not prevent its suppression by ethanol. nih.gov However, the combination in lysyl-ketoprofen appears to create a synergistic effect, potentiating this protective pathway and leading to reduced ethanol-induced injury. nih.gov This upregulation of HO-1 is a key component of the gastroprotective effects of lysyl-ketoprofen, working alongside its antioxidant activities. researchgate.netnih.gov

Central Nervous System (CNS) Associated Mechanisms

Blood-Brain Barrier Penetration

Lysyl-ketoprofen demonstrates efficient penetration of the blood-brain barrier (BBB), a critical feature for its central analgesic effects. nih.govnih.govencyclopedia.pub The high lipophilicity of the compound is a key contributor to this rapid distribution into the central nervous system. nih.govnih.govresearchgate.net Studies have shown that ketoprofen can cross the BBB and reach the brain within 15 minutes of administration. nih.govnih.govresearchgate.net This rapid uptake is a distinguishing feature compared to some other NSAIDs. nih.gov The ability to efficiently cross the BBB allows lysyl-ketoprofen to exert its effects not just peripherally but also at central sites of pain and inflammation processing. nih.govnih.govresearchgate.net

Large Neutral Amino Acid Transporter 1 (LAT1) Mediated Uptake

The transport of lysyl-ketoprofen across the blood-brain barrier is facilitated by the Large Neutral Amino Acid Transporter 1 (LAT1). nih.gov LAT1 is a carrier-mediated transport system highly expressed at the BBB that is responsible for transporting large neutral amino acids. nih.govnih.govmdpi.commdpi.com

A prodrug strategy, which involves conjugating ketoprofen to L-lysine, enables the resulting compound to be recognized and transported by LAT1. nih.gov Research using in situ rat brain perfusion has demonstrated that the brain uptake of this prodrug is mediated by LAT1. nih.gov This is a significant finding, as neither ketoprofen nor lysine are substrates for LAT1 on their own. nih.gov By combining them, the resulting lysyl-ketoprofen prodrug gains affinity for this specific transporter, allowing it to be effectively carried into the brain's intracellular fluid. nih.gov This transporter is also expressed in brain parenchymal cells like astrocytes and microglia, potentially allowing for targeted intracellular delivery within the brain. mdpi.com

Inhibition of Nitric Oxide (NO) and COX Synthase in Brain Tissue

Once within the central nervous system, ketoprofen exerts its anti-inflammatory and analgesic effects through the inhibition of key enzymes involved in the neuroinflammatory process. nih.govencyclopedia.pubmdpi.com Specifically, ketoprofen has been shown to inhibit both nitric oxide (NO) synthase and cyclooxygenase (COX) synthase in brain tissue. nih.govencyclopedia.pubresearchgate.netmdpi.com

The inhibition of central COX enzymes reduces the synthesis of prostaglandins, which are potent mediators of pain and inflammation within the CNS. researchgate.net Concurrently, the inhibition of nitric oxide synthase reduces the production of NO, another molecule implicated in neuroinflammatory and pain pathways. nih.govencyclopedia.pubmdpi.com There is known molecular cross-talk between NO and prostaglandins, where NO can sometimes activate or inhibit prostaglandin production depending on the specific COX isoform present. nih.gov By acting on both of these central pathways, lysyl-ketoprofen can effectively modulate neuroinflammation and pain signaling directly within the brain. nih.govencyclopedia.pubresearchgate.net

Cell Signaling Pathway Influences

Nuclear Factor-kappa B (NF-κB) Pathway

The Nuclear Factor-kappa B (NF-κB) signaling cascade is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). nih.govnih.gov

Ketoprofen has been shown to exert a potent anti-inflammatory effect by inhibiting the NF-κB pathway. nih.gov This inhibition leads to a subsequent reduction in the expression of key inflammatory mediators such as IL-6 and TNF-α. nih.gov The upregulation of the NF-κB pathway is a critical factor in the development of hyperinflammation, and its modulation by ketoprofen is a significant aspect of its mechanism. nih.gov In response to pathogens, pattern recognition receptors (PRRs) on immune cells typically activate the NF-κB pathway, initiating a defensive cascade. nih.govnih.gov

Interestingly, related research on the lysyl oxidase propeptide (LOX-PP), which contains a lysyl residue, demonstrates a similar influence on this pathway. In cancer cell lines, LOX-PP was found to decrease the activity of NF-κB. This led to the downregulation of the anti-apoptotic protein BCL-2, thereby promoting programmed cell death. molvis.orgnih.gov

Table 1: Influence of Ketoprofen and Related Molecules on the NF-κB Pathway

| Molecule | Cell/Tissue Model | Pathway Component Affected | Downstream Effect | Finding |

|---|---|---|---|---|

| Ketoprofen | General inflammatory models | NF-κB pathway | Reduced expression of IL-6 and TNF-α | Potent anti-inflammatory effect. nih.gov |

| Lysyl oxidase propeptide (LOX-PP) | Y79 Retinoblastoma cells | NF-κB activity | Decreased BCL-2 expression | Increased apoptosis. molvis.orgnih.gov |

Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades (including ERK, JNK, and p38 MAPK) that regulate a wide array of cellular processes such as proliferation, differentiation, and apoptosis. nih.gov There is significant crosstalk between the MAPK and NF-κB signaling pathways. nih.gov

Research has demonstrated that ketoprofen can influence MAPK signaling. One study revealed that ketoprofen promotes the "browning" of white adipose tissue via a complex signaling pathway that involves the activation of p38 MAPK, mTORC1, and COX-2. researchgate.net Furthermore, studies on the lysyl oxidase (LOX) enzyme show that its expression can be stimulated through a PKC-MEK-MAPK-dependent pathway. nih.gov The propeptide of this enzyme (LOX-PP) has been observed to induce apoptosis in hepatocellular carcinoma cells by promoting the dephosphorylation of ERK, a key component of the MAPK pathway. spandidos-publications.com

Table 2: Research Findings on MAPK Pathway Modulation

| Molecule/Factor | Cell/Tissue Model | Pathway Component(s) Affected | Observed Outcome |

|---|---|---|---|

| Ketoprofen | 3T3-L1 cells and inguinal white adipose tissue | p38 MAPK, mTORC1, COX-2 | Induction of fat browning. researchgate.net |

| Lysyl oxidase propeptide (LOX-PP) | SK-Hep-1 hepatocellular carcinoma cells | p-ERK (dephosphorylation) | Induction of apoptosis. spandidos-publications.com |

| Platelet-Derived Growth Factor (PDGF) | Rat aortic smooth muscle cells | PKC-MEK-MAPK | Enhanced expression of the Lysyl oxidase (LOX) gene. nih.gov |

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling route that promotes cell survival and proliferation. Dysregulation of this pathway is common in various diseases, including cancer. spandidos-publications.com

Studies investigating the broader family of lysyl oxidase molecules indicate an interaction with the PI3K/Akt pathway. The tumor-suppressive functions of lysyl oxidase (LOX) are thought to be mediated, at least in part, through this pathway. spandidos-publications.com In retinoblastoma cells, the lysyl oxidase propeptide (LOX-PP) was found to deregulate signaling related to focal adhesion and the PI3K/Akt pathway. molvis.orgnih.gov Specifically, overexpression of LOX-PP resulted in the downregulation of phosphorylated Akt (pAKT), which subsequently reduced NF-κB activity and promoted apoptosis. molvis.orgnih.gov

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is another crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in the activation of gene transcription. It plays a key role in immunity, cell division, and cell death.

Recent research has uncovered that ketoprofen can directly interfere with this pathway. In a study on triple-negative breast cancer cells, ketoprofen was found to inhibit the JAK/STAT signaling pathway. nih.gov It achieved this by preventing the phosphorylation and subsequent activation of the key signaling molecules JAK2 and STAT3. nih.gov This inhibition was identified as one of the mechanisms through which ketoprofen induces apoptosis in these cancer cells. nih.gov

Table 3: Summary of Lysyl-ketoprofen's Influence on Diverse Signaling Pathways

| Signaling Pathway | Molecule | Key Proteins Modulated | Cellular Outcome |

|---|---|---|---|

| PI3K/Akt Pathway | Lysyl oxidase propeptide (LOX-PP) | pAKT | Downregulation of the pathway, leading to reduced cell survival signals. molvis.orgnih.gov |

| JAK/STAT Pathway | Ketoprofen | JAK2, STAT3 (phosphorylation) | Inhibition of the pathway, contributing to apoptosis. nih.gov |

| Lipoxygenase Pathway | Ketoprofen Lysine Salt (KLS) | Lipoxygenase | Decreased synthesis of leukotrienes. nih.govmdpi.commdpi.com |

| Nitric Oxide Synthase Pathway | Ketoprofen Lysine Salt (KLS) | Nitric Oxide (NO) synthase (in the brain) | Inhibition of NO synthesis. mdpi.commdpi.com |

| Heme Oxygenase-1 (HO-1) Pathway | Ketoprofen Lysine Salt (KLS) | Heme Oxygenase-1 (HO-1) | Upregulation, suggesting activation of gastroprotective pathways. nih.gov |

Preclinical Pharmacological Investigations and Comparative Studies

In Vitro and In Vivo Comparative Studies with Ketoprofen (B1673614) Acid (KA)

Preclinical studies suggest that lysyl-ketoprofen (KLS) offers superior gastrointestinal protection compared to ketoprofen acid (KA). researchgate.netnih.gov This protective effect is thought to stem from a combination of antioxidant mechanisms and the upregulation of key factors involved in maintaining the integrity of the gastric mucosa. nih.govmdpi.com The salification of ketoprofen with L-lysine appears to enhance this protective capacity. nih.gov In vitro studies using a model of ethanol-induced gastric injury demonstrated that cells treated with KLS were preserved from damage, whereas cells treated with ketoprofen acid showed significant loss of tissue integrity. ppm.edu.pl This suggests a synergistic interaction between L-lysine and ketoprofen that results in improved expression of protective proteins like heme oxygenase-1 (HO-1). nih.gov

However, it is important to note that not all preclinical models have yielded the same results. A study in a rat model of ethyl alcohol intoxication found that KLS did not provide a gastroprotective effect and failed to protect the gastric mucosa from ethanol-induced damage. researchgate.netnih.gov Further studies in female rats, both with and without alcohol intoxication, also indicated that KLS can cause gastric mucosa damage. researchgate.net These conflicting findings highlight the complexity of NSAID-induced gastrointestinal effects and the potential for species- and model-dependent outcomes. mdpi.comresearchgate.net

The L-lysine component of lysyl-ketoprofen is believed to confer antioxidant properties that contribute to its enhanced gastrointestinal safety profile. mdpi.com L-lysine has been shown to have a potent antioxidant effect by counteracting the ethanol-induced increase in malondialdehyde (MDA), a marker of lipid peroxidation, in gastric mucosa models. ppm.edu.plresearchgate.net It also stimulates the production of endogenous gastro-protective proteins. researchgate.netall-imm.com

Studies have indicated that L-lysine can provide indirect antioxidant effects by increasing the levels of glutathione (B108866) S-transferase P at the cellular level in the gastric mucosa. mdpi.com This enzyme is known to degrade 4-hydroxy-2-nonenal (4-HNE), a toxic product of lipid peroxidation. ppm.edu.pl By mitigating oxidative stress, the lysine (B10760008) moiety in KLS helps to protect the gastric mucosa from damage. mdpi.comnih.govresearchgate.net

The integrity of the gastric mucosa is a critical factor in preventing NSAID-induced damage. Lysyl-ketoprofen has been shown to positively influence several factors that maintain this integrity. nih.gov The addition of L-lysine to ketoprofen not only enhances its water solubility but also appears to exert a direct protective effect on the gastric mucosa. nih.govmdpi.com It is suggested that L-lysine enhances mucosal integrity through nitric oxide (NO) donation. mdpi.com

In a study comparing KLS with KA and ibuprofen, it was found that KLS upregulated the expression of several genes associated with gastric mucosal defense, including mucin 5B (MUC5B), polypeptide N-acetylgalactosaminyltransferase 8 (GALNT8), cholecystokinin (B1591339) (CCK), and claudin 5 (CLDN5). researchgate.net This suggests that KLS may stimulate protective and adaptive pathways in the gastric mucosa through a COX-independent mechanism. nih.gov However, as mentioned previously, some studies in rat models of alcohol-induced gastric injury did not observe a protective effect of KLS on mucosal integrity. researchgate.netnih.govresearchgate.net

Evaluation of Antioxidant Properties

Comparative Efficacy in Experimental Inflammation Models

Ketoprofen itself is a highly potent anti-inflammatory agent. nih.govagrihealth.co.nz In rat models of carrageenan-induced abscesses, ketoprofen was found to be 20 times more potent than ibuprofen, 80 times more potent than phenylbutazone, and 160 times more potent than acetylsalicylic acid in reducing inflammation. nih.gov Its potency is generally considered equivalent to that of indomethacin (B1671933) in most models, but with a better toxicological profile. nih.gov

Studies comparing ketoprofen to other NSAIDs in various animal models have consistently demonstrated its potent anti-inflammatory and analgesic activity. researchgate.netresearchgate.net In a rat model of pleurisy, ketoprofen was more active than indomethacin in reducing leukocyte migration. nih.gov In horses with mild visceral post-operative pain, ketoprofen provided a similar level of analgesia to flunixin (B1672893) meglumine (B1676163) and meloxicam. mdpi.com The lysine salt of ketoprofen has been reported to have an analgesic activity two times stronger than ketoprofen alone. mdpi.comall-imm.com

Table 1: Comparative Anti-inflammatory Potency of Ketoprofen

| Compound | Relative Potency vs. Ketoprofen | Animal Model |

|---|---|---|

| Ibuprofen | Ketoprofen 20x more potent | Carrageenan-induced abscess in rats nih.gov |

| Phenylbutazone | Ketoprofen 80x more potent | Carrageenan-induced abscess in rats nih.gov |

| Acetylsalicylic Acid | Ketoprofen 160x more potent | Carrageenan-induced abscess in rats nih.gov |

| Indomethacin | Generally equivalent potency | Various models nih.gov |

| Naproxen | Ketoprofen 6x more potent | Inhibition of prostaglandin (B15479496) synthesis in guinea pig lung all-imm.com |

| Indomethacin | Ketoprofen 12x more potent | Inhibition of prostaglandin synthesis in guinea pig lung all-imm.com |

Synergistic Interactions with Co-Administered Compounds in Preclinical Pain Models

Preclinical research has explored the potential for synergistic interactions when lysyl-ketoprofen is co-administered with other analgesic compounds. A notable example is the investigation of a co-crystal formed between lysyl-ketoprofen and gabapentin (B195806) (KLS-GABA). core.ac.uk

In vitro models demonstrated that the combination of KLS and gabapentin produced supra-additive (synergistic) effects in modulating key pathways involved in neuropathic pain. core.ac.uk In vivo studies in rat models of inflammatory and neuropathic pain confirmed these findings, showing that the KLS-GABA co-crystal had synergistic anti-nociceptive and anti-inflammatory effects. core.ac.uk Specifically, the co-crystal demonstrated supra-additive effects in reducing mechanical allodynia and thermal hyperalgesia in neuropathic pain models. nih.gov

A significant advantage observed with the KLS-GABA co-crystal was its remarkable gastrointestinal tolerability, showing lower gastric mucosal damage compared to the individual compounds. core.ac.uknih.gov This suggests that combining KLS with other analgesics may not only enhance therapeutic efficacy but also improve the safety profile.

Advanced Pharmaceutical Formulations and Drug Delivery Research

Nanoparticle (NP) Formulations for Sustained Release

The encapsulation of Lysyl-ketoprofen into nanoparticle (NP) systems is a key area of research aimed at overcoming the limitations of its short biological half-life, which is typically 1-2 hours. jppres.com By creating sustained-release formulations, the frequency of administration can be reduced, potentially improving patient compliance and therapeutic outcomes in the management of chronic inflammatory conditions. ijpsonline.comresearchgate.net

Production Methodologies (e.g., double emulsion solvent evaporation)

A prevalent method for formulating Lysyl-ketoprofen nanoparticles is the double emulsion solvent evaporation (DESE) technique. jppres.comhumanjournals.com This method is particularly suitable for encapsulating water-soluble drugs like Lysyl-ketoprofen into biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Eudragit® S100. jppres.comhumanjournals.comresearchgate.net The process involves creating a water-in-oil-in-water (w/o/w) double emulsion. uu.nlnih.gov First, an aqueous solution of Lysyl-ketoprofen is emulsified in an organic solvent (like acetone (B3395972) or ethyl acetate) containing the dissolved polymer, forming a primary water-in-oil (w/o) emulsion. ijpsonline.comresearchgate.net This primary emulsion is then dispersed into a larger aqueous phase containing a stabilizer, such as polyvinyl alcohol (PVA), to form the w/o/w double emulsion. humanjournals.comresearchgate.net The subsequent evaporation of the volatile organic solvent leads to the formation of solid, drug-loaded nanoparticles. humanjournals.comuu.nl This technique is advantageous due to its simplicity, cost-effectiveness, and ability to produce very small nanoparticles. jppres.comhumanjournals.com

Another significant production method is spray drying . In this technique, a solution containing Lysyl-ketoprofen and a polymer like PLGA is atomized into a hot gas stream. ijpsonline.comresearchgate.net The rapid evaporation of the solvent results in the formation of solid, drug-incorporated micro- or nanoparticles. ijpsonline.com This method has been successfully used to prepare PLGA-based spray-dried nanoparticles to prolong the activity of Lysyl-ketoprofen. ijpsonline.comresearchgate.net

Characterization of Nanoparticle Properties

The physicochemical properties of Lysyl-ketoprofen nanoparticles are critical determinants of their performance. Key parameters evaluated include particle size (PS), polydispersity index (PDI), zeta potential (ZP), and encapsulation efficiency (EE%).

Particle Size and Polydispersity Index (PDI): The size of the nanoparticles influences their stability, release characteristics, and biological interactions. Studies have reported the successful formulation of Lysyl-ketoprofen nanoparticles with sizes ranging from approximately 99 nm to 302 nm. jppres.comresearchgate.net For instance, Eudragit® S100 nanoparticles containing the drug were produced in the 99 to 141 nm range. jppres.com The PDI, a measure of the homogeneity of the particle size distribution, is typically low (e.g., below 0.4), indicating a narrow and uniform size distribution. uu.nlresearchgate.net

Zeta Potential (ZP): Zeta potential measures the surface charge of the nanoparticles, which is a key indicator of the stability of the colloidal dispersion. The magnitude of the zeta potential influences the tendency of particles to aggregate.

Encapsulation Efficiency (EE%): This parameter quantifies the percentage of the initial drug that is successfully entrapped within the nanoparticles. For Lysyl-ketoprofen, high encapsulation efficiencies have been achieved, with reported values ranging from approximately 59% to 78% for PLGA-based nanoparticles and around 76% for Eudragit® S100 formulations. jppres.comijpsonline.com The double emulsion solvent evaporation method is noted for its ability to achieve high encapsulation efficiency for water-soluble drugs. humanjournals.com

Table 1: Physicochemical Properties of Lysyl-ketoprofen Nanoparticles

| Formulation Polymer | Production Method | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Eudragit® S100 | Double Emulsion Solvent Evaporation | 99 - 141 | - | 76 | jppres.com |

| PLGA | Spray Drying | - | - | 59 - 78 | ijpsonline.com |

| PLGA | Double Emulsion Solvent Evaporation | 302 ± 2.5 | 0.213 ± 0.05 | 79.5 ± 0.02 | researchgate.net |

In Vitro Release Kinetics and Mechanistic Modeling

In vitro release studies are essential for predicting the in vivo performance of sustained-release formulations. Lysyl-ketoprofen nanoparticles typically exhibit a biphasic release pattern . ijpsonline.comresearchgate.net This consists of an initial rapid release phase, or "burst effect," followed by a much slower, sustained release phase. researchgate.net The initial burst is often attributed to the drug adsorbed on the nanoparticle surface. ijpsonline.com For example, in one study, pure Lysyl-ketoprofen was almost completely released within 1 hour, whereas Eudragit® S100 nanoparticles released no more than 10.2% in the same timeframe, demonstrating a significant extension of drug release. jppres.comresearchgate.net Some PLGA-based formulations have shown an extended release over approximately 8 days. ijpsonline.com

To understand the underlying drug release mechanisms, the release data is fitted to various kinetic models.

Peppas-Sahlin Model: This model was found to best describe the release from spray-dried PLGA nanoparticles, suggesting that drug release is governed by a combination of Fickian diffusion and polymer chain relaxation. ijpsonline.com

Weibull Model: This model was determined to be the most appropriate for describing the release kinetics from Lysyl-ketoprofen-loaded Eudragit® S100 nanoparticles. jppres.comresearchgate.net

Korsmeyer-Peppas Model: This model has also been used to characterize the release, particularly the initial burst effect, from nanoparticle formulations. researchgate.net

Table 2: Kinetic Modeling of Lysyl-ketoprofen Release from Nanoparticles

| Polymer | Kinetic Model | Release Characteristics | Reference |

|---|---|---|---|

| PLGA | Peppas-Sahlin | Extended release (~8 days) | ijpsonline.com |

| Eudragit® S100 | Weibull | Extended release, biphasic profile | jppres.comresearchgate.net |

| Eudragit® S100 | Korsmeyer-Peppas | Fitted for burst effect | researchgate.net |

Engineered Particles for Specific Administration Routes

Particle engineering techniques are being employed to develop Lysyl-ketoprofen formulations suitable for targeted delivery via specific routes, such as pulmonary administration.

Respirable Dry Powders for Pulmonary Delivery

For conditions involving pulmonary inflammation, direct administration to the lungs is a desirable strategy. researchgate.netnih.gov Research has focused on producing respirable engineered particles of Lysyl-ketoprofen as a dry powder inhaler (DPI). researchgate.netnih.gov The co-spray drying technique is used to manufacture these micronized drug powders. researchgate.netnih.gov This involves spray drying the active compound, Lysyl-ketoprofen, with a suitable excipient from a water or hydro-alcoholic solution. researchgate.net This process engineers the particles to have a size, shape, and density suitable for inhalation and deep lung deposition. researchgate.netnih.gov Studies have successfully produced nano-in-microparticles, where nanosized ketoprofen (B1673614) is embedded within a microparticle, creating a system optimal for pulmonary delivery by enhancing local deposition and avoiding clearance mechanisms. mdpi.comnih.gov

Excipient (e.g., leucine) Influence on Particle Properties and Cellular Interactions

The choice of excipient is critical in the formulation of dry powders for inhalation. Leucine (B10760876) , a hydrophobic amino acid, is widely used as a dispersibility enhancer. researchgate.netnih.govresearchgate.net When co-spray dried with Lysyl-ketoprofen, leucine modifies the particle properties in several beneficial ways:

Particle Morphology and Dispersibility: Leucine alters the shape and surface texture of the spray-dried particles, making them more suitable for inhalation. researchgate.net It reduces the cohesive and adhesive forces between particles, which promotes better de-aggregation and aerosolization performance upon inhalation. researchgate.net This improvement in particle dispersion is crucial for the drug to reach the deep airways. researchgate.net

Cellular Interactions: The formulation process, including the addition of leucine, has been shown to influence the interaction of the particles with lung cells. Cell proliferation studies have demonstrated that the spray drying process combined with the inclusion of leucine can reduce the cytotoxic effects observed with the raw Lysyl-ketoprofen salt. researchgate.netnih.gov While leucine is effective at improving the physical properties for delivery, it has been observed to have no significant influence on the rate of drug dissolution and permeation through an artificial mucus layer. researchgate.netnih.gov Furthermore, surface enrichment with leucine did not significantly alter cellular transport or uptake in a lung epithelium cell model, suggesting its primary role is in enhancing the physical delivery of the particles. nih.gov

Impact of Polymorphism on Formulation Development

The phenomenon of polymorphism, where a chemical compound exists in more than one crystalline form, holds significant implications for the formulation development of active pharmaceutical ingredients (APIs). mdpi.com Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, and stability, which in turn can influence the drug's bioavailability and therapeutic efficacy. mdpi.comresearchgate.net In the context of Lysyl-ketoprofen, a salt of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, research has revealed the existence of polymorphism that directly impacts its formulation characteristics. mdpi.comnih.gov

Recent studies have identified and characterized different polymorphic forms of Lysyl-ketoprofen, highlighting the critical role that the crystallization process plays in determining the final solid-state form. mdpi.comresearchgate.net These investigations have led to the discovery of a salt/cocrystal polymorphism in the Ketoprofen-Lysine system. mdpi.comnih.gov

Detailed Research Findings:

A significant study identified two distinct polymorphic forms of Ketoprofen-l-lysine salt (KLS), designated as Polymorph 1 (P1) and Polymorph 2 (P2). mdpi.com P1 was identified as a cocrystal and is representative of the commercial form of KLS, while P2 was identified as a new salt polymorph. mdpi.comnih.govresearchgate.net The two polymorphs were obtained through different crystallization techniques and exhibit different physicochemical properties. mdpi.com

The characterization of these polymorphs involved various analytical techniques, including X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). mdpi.com The XRPD patterns for P1 and P2 were not superimposable, confirming the existence of two different crystalline phases. mdpi.comresearchgate.net The DSC profile for P1 showed a single endothermic event at approximately 170.7 °C, associated with melting and degradation. mdpi.com In contrast, the DSC profile for P2 displayed multiple endothermic peaks, with an initial peak at around 110.9 °C. mdpi.com

The differences in the solid-state structure of these polymorphs translate into notable variations in their physical and pharmacokinetic properties. mdpi.comnih.gov

Data on Physicochemical Properties of Lysyl-ketoprofen Polymorphs:

| Property | Polymorph 1 (P1) - Cocrystal | Polymorph 2 (P2) - Salt | Reference |

| Nature | Cocrystal | Salt | mdpi.com |

| Commercial Form | Representative of commercial KLS | New polymorphic form | mdpi.com |

| Crystallinity | More crystalline | Less crystalline | mdpi.com |

| Melting Behavior (DSC) | Single endothermic event at 170.7 °C (onset 164.1 °C) | Multiple endothermic peaks, first at 110.9 °C (onset 100.5 °C) | mdpi.com |

| Intrinsic Dissolution Rate (IDR) | Lower | Higher | mdpi.comnih.gov |

| Taste | Less bitter | More bitter | mdpi.comnih.gov |

Furthermore, the existence of hydrates, a type of solvate where water is incorporated into the crystal lattice, is another important consideration in pharmaceutical formulation. mdpi.comresearchgate.net While specific hydrate (B1144303) forms of Lysyl-ketoprofen were not the primary focus of the cited polymorphism studies, the potential for their formation under different processing and storage conditions should not be overlooked, as hydrates can also exhibit different properties compared to their anhydrous counterparts. mdpi.com

Analytical and Characterization Methodologies for Lysyl Ketoprofen

Chromatographic Techniques

Chromatography, a powerful separation science, is central to the analysis of lysyl-ketoprofen. High-performance liquid chromatography (HPLC) is the predominant technique, offering various modes to address different analytical challenges, from routine quantification to the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-performance liquid chromatography (HPLC) is a cornerstone for the quantitative determination of lysyl-ketoprofen in various formulations. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation.

Several studies have detailed the development and validation of HPLC methods for lysyl-ketoprofen quantification. For instance, a method was developed to simultaneously assay ketoprofen (B1673614) lysine (B10760008) salt and methyl-p-hydroxybenzoate (a preservative) in a spray formulation. researchgate.nettandfonline.com This method employed a C18 μBondapack column with a mobile phase of acetonitrile (B52724) and 0.05 M potassium dihydrogen phosphate (B84403) (KH2PO4) buffer (60:40, v/v) adjusted to a pH of 3.0. researchgate.nettandfonline.com Detection was carried out using UV at 254 nm. researchgate.nettandfonline.com The method demonstrated good linearity over a concentration range of 8–24 µg/mL for ketoprofen lysine salt. researchgate.nettandfonline.com

Another study focused on the determination of ketoprofen lysine in nanoparticles. jppres.com This method used a reversed-phase InertSustain® C18 column with a mobile phase consisting of acetonitrile and 0.03 M KH2PO4 buffer (60:40, v/v) at pH 3.0. jppres.com The method was validated for linearity in the concentration range of 10-70 μg/mL, showing a high correlation coefficient (r² = 0.9999). jppres.com The limit of detection (LOD) and limit of quantitation (LOQ) were found to be 0.0283 μg/mL and 0.0858 μg/mL, respectively, indicating a sensitive method suitable for routine analysis. researchgate.netjppres.com

The versatility of HPLC allows for its application in various complex matrices. A method for determining ketoprofen in cell culture media was developed using a C18 column with a gradient mobile phase of acetonitrile and acidified miliQ water. nih.gov This method was validated for linearity over a range of 3–100 μg/mL. nih.gov

Below is a table summarizing the key parameters of a validated HPLC method for the determination of Lysyl-ketoprofen. jppres.com

| Parameter | Value |

| Linearity Range | 10 - 70 µg/mL |

| Correlation Coefficient (r²) | 0.9999 |

| Accuracy (15 µg/mL) | 99.608 ± 0.495% |

| Accuracy (30 µg/mL) | 99.966 ± 0.107% |

| Accuracy (45 µg/mL) | 100.112 ± 0.134% |

| Limit of Detection (LOD) | 0.0283 µg/mL |

| Limit of Quantitation (LOQ) | 0.0858 µg/mL |

Chiral HPLC for Enantiomeric Analysis

Ketoprofen is a chiral compound, existing as two enantiomers, (S)-ketoprofen and (R)-ketoprofen. The anti-inflammatory activity is primarily attributed to the (S)-enantiomer. ekb.eg Therefore, the ability to separate and quantify these enantiomers is critical. Chiral HPLC is the method of choice for this purpose.

While specific chiral HPLC methods for lysyl-ketoprofen are less commonly detailed in readily available literature, the principles of chiral separation for ketoprofen are well-established and directly applicable. These methods typically involve the use of a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation.

The development of a chiral HPLC method would involve screening various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, would be optimized to achieve the best resolution between the enantiomers.

Mobile Phase Optimization and Column Selection

The selection of the appropriate column and the optimization of the mobile phase are critical steps in developing a robust and reliable HPLC method for lysyl-ketoprofen.

Column Selection: The most commonly used columns for the analysis of lysyl-ketoprofen are reversed-phase columns, particularly C18 (octadecylsilyl) columns. researchgate.netjppres.comnih.govijpsonline.com These columns provide good retention and separation for the relatively non-polar ketoprofen moiety. The choice of a specific C18 column can depend on factors like particle size, pore size, and end-capping, which can influence the efficiency and selectivity of the separation. For instance, columns with smaller particle sizes (e.g., 5 µm) generally provide higher resolution. jppres.comnih.govijpsonline.com In some cases, other stationary phases like C8 (octylsilyl) or phenyl columns have also been investigated. tandfonline.commdpi.com

Mobile Phase Optimization: The mobile phase in reversed-phase HPLC for lysyl-ketoprofen typically consists of an aqueous component (often a buffer) and an organic modifier (commonly acetonitrile or methanol). researchgate.netjppres.comnih.govijpsonline.com Key parameters for optimization include:

Organic Modifier: The type and concentration of the organic modifier are adjusted to control the retention time of the analyte. A higher concentration of the organic modifier generally leads to a shorter retention time. Acetonitrile is a frequent choice due to its low viscosity and UV transparency. researchgate.netjppres.comnih.gov

pH of the Aqueous Phase: The pH of the mobile phase is a critical parameter, as it affects the ionization state of both ketoprofen (an acid) and lysine (an amino acid). For ketoprofen, a pH below its pKa (around 4.45) will keep it in its non-ionized, more retained form. nih.gov Therefore, acidic buffers, such as phosphate or acetate (B1210297) buffers, are commonly used to maintain a low pH (typically around 3.0-4.5). researchgate.netjppres.comuobaghdad.edu.iq

Buffer Concentration: The buffer concentration can influence the peak shape and retention time. A concentration of 0.03 M to 0.05 M potassium dihydrogen phosphate is often employed. researchgate.netjppres.com

The following table summarizes various mobile phase and column combinations used in the HPLC analysis of ketoprofen and its lysine salt.

| Column | Mobile Phase | pH | Detection Wavelength | Reference |

| C18 μBondapack (300x3.9 mm, 10 µm) | Acetonitrile: 0.05 M KH2PO4 (60:40, v/v) | 3.0 | 254 nm | researchgate.nettandfonline.com |

| InertSustain® C18 (150x4.6 mm, 5 µm) | Acetonitrile: 0.03 M KH2PO4 (60:40, v/v) | 3.0 | Not specified | jppres.com |

| C18 (gradient) | Acetonitrile and acidified miliQ water | Not specified | 254 nm | nih.gov |

| Discovery HS C18 (25 cm x 4.6 mm, 5 µm) | Methanol: Water (70:30) | 3.3 | 260 nm | uobaghdad.edu.iq |

| Inertsil ODS C18 (250x4.6 mm, 5 µm) | 0.1% TFA: Methanol: Acetonitrile (20:40:40, v/v/v) | Not specified | 262 nm | ijpsonline.com |

Spectroscopic and Diffraction Methods

Spectroscopic and diffraction techniques provide invaluable information about the molecular structure, solid-state properties, and potential interactions of lysyl-ketoprofen. These methods are complementary to chromatographic techniques, offering a more in-depth understanding of the compound's chemical and physical nature.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Analysis and Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and study molecular interactions within a sample. europa.eu By analyzing the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the molecule is obtained.

In the context of lysyl-ketoprofen, FT-IR is used to:

Confirm the identity of the compound: The FT-IR spectrum of lysyl-ketoprofen will exhibit characteristic peaks corresponding to the functional groups of both ketoprofen (e.g., carbonyl groups of the ketone and carboxylic acid) and lysine (e.g., amine and carboxylate groups).

Investigate salt formation: The interaction between the carboxylic acid of ketoprofen and the amino group of lysine to form a salt can be observed through shifts in the characteristic vibrational frequencies of these groups.

Study interactions with other components: In a formulation, FT-IR can be used to detect any potential chemical interactions between lysyl-ketoprofen and excipients. jppres.com The absence of new peaks or significant shifts in the spectra of a physical mixture compared to the individual components suggests compatibility. jppres.com

Studies have utilized FT-IR to characterize lysyl-ketoprofen in various systems, such as in nanoparticles. jppres.com The FT-IR spectra of pure ketoprofen lysine, the polymer, their physical mixture, and the final nanoparticles are compared to identify any changes in the chemical structure of the drug during the encapsulation process. jppres.com The absence of new peaks in the nanoparticle formulation indicates that the drug is molecularly dispersed and encapsulated without chemical interaction. semanticscholar.org

Research has also explored the structural changes in ketoprofen lysine salt when exposed to a pulsed magnetic field, using FT-IR to analyze morphological changes. researchgate.netnih.gov

X-ray Diffraction (XRD) for Crystalline State and Polymorphism Studies

X-ray diffraction (XRD) is a primary technique for investigating the solid-state properties of crystalline materials. It provides information about the crystal structure, degree of crystallinity, and the presence of different polymorphic forms. rigaku.com

For lysyl-ketoprofen, XRD is crucial for:

Characterizing the crystalline state: The XRD pattern of a crystalline substance shows sharp, well-defined peaks at specific diffraction angles (2θ), whereas an amorphous material produces a broad halo with no distinct peaks. jppres.com Studies have shown that pure ketoprofen lysine exhibits a crystalline structure. jppres.com

Studying polymorphism: Polymorphism refers to the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. rigaku.com Different polymorphs can have different physicochemical properties. XRD is the definitive method for identifying and distinguishing between different polymorphs, as each will have a unique diffraction pattern. nih.govresearchgate.net

Assessing crystallinity in formulations: When lysyl-ketoprofen is incorporated into a delivery system like nanoparticles, XRD can be used to determine if the drug remains in its crystalline state or becomes amorphous. jppres.com A decrease or disappearance of the characteristic drug peaks in the XRD pattern of the formulation suggests a change to an amorphous or solid solution state. jppres.com

A significant study on the ketoprofen-l-lysine system identified and characterized two polymorphic forms, a cocrystal (Polymorph 1) and a salt (Polymorph 2), through extensive polymorph screening and XRD analysis. nih.gov The non-superimposable XRPD patterns of the two forms confirmed their different crystalline structures. nih.govresearchgate.net Another patent describes a co-crystal of ketoprofen lysine (Form 1) characterized by specific X-ray diffraction peaks at 16.3, 17.5, 17.6, 17.7, 19.6, and 19.7° 2θ. google.com

The table below presents characteristic XRD peaks for a specific co-crystal form of Ketoprofen Lysine. google.com

| Peak | Diffraction Angle (° 2θ) |

| 1 | 16.3 |

| 2 | 17.5 |

| 3 | 17.6 |

| 4 | 17.7 |

| 5 | 19.6 |

| 6 | 19.7 |

Solid-State Nuclear Magnetic Resonance (NMR) for Molecular Structure and Polymorphism

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive analytical technique used to provide detailed information about the molecular structure, conformation, and dynamics of solid materials, including pharmaceuticals like lysyl-ketoprofen. jocpr.com It is particularly valuable for characterizing polymorphism, the ability of a compound to exist in multiple crystalline forms, which can significantly impact a drug's physicochemical properties. jocpr.comnih.gov

In the study of lysyl-ketoprofen, ssNMR has been instrumental in identifying and differentiating between its polymorphic forms. nih.gov Research has revealed the existence of a salt/cocrystal polymorphism in the ketoprofen-lysine system. nih.govmdpi.com Specifically, two primary polymorphic forms have been identified:

Polymorph 1 (P1): A cocrystal, which is the form found in commercially available lysyl-ketoprofen salt (KLS). nih.govmdpi.com

Polymorph 2 (P2): A true salt, representing a new polymorphic form of KLS. nih.govmdpi.com

The differentiation between these forms is achieved by analyzing the chemical shifts of specific atomic nuclei, primarily 13C and 15N, which are highly sensitive to the protonation state of the carboxylic acid and amine functional groups. mdpi.com In the case of lysyl-ketoprofen, the state of the carboxylic group of ketoprofen and the amino groups of lysine determines whether the compound exists as a salt (ionic interaction) or a cocrystal (neutral interaction). mdpi.com

13C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR spectra are used to compare the polymorphic forms. The spectra of P1 and P2 show distinct shifts in the resonances for both ketoprofen and L-lysine carbon atoms, confirming the existence of two different crystal structures. mdpi.com The absence of residual peaks from the starting materials (ketoprofen and lysine) indicates the purity of the polymorphic samples. mdpi.com

Table 1: Key Research Findings from Solid-State NMR Analysis of Lysyl-ketoprofen Polymorphs

| Parameter | Observation | Significance | Reference |

| Polymorphic Forms Identified | Polymorph 1 (P1) - cocrystal; Polymorph 2 (P2) - salt. | Discovery of a new polymorphic form (P2) with different properties. | nih.govmdpi.com |

| 13C CPMAS Spectra | Distinct chemical shifts for both ketoprofen and L-lysine carbons in P1 and P2. | Confirms different crystal packing and molecular environments in the two polymorphs. | mdpi.com |

| Protonation State | 13C and 15N chemical shifts are sensitive to the protonation state of carboxylic and amino groups. | Allows for the definitive differentiation between the salt (P2) and cocrystal (P1) forms. | mdpi.com |

| Sample Purity | No residual peaks of starting materials (ketoprofen, lysine) were observed. | Indicates that both crystal forms are pure and contain one molecule of ketoprofen and one of lysine. | mdpi.com |

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the physical and chemical properties of materials as a function of temperature. For lysyl-ketoprofen, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key methods used to investigate its thermal behavior, including melting point, crystallinity, and thermal stability. researchgate.netnih.govresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference material as a function of temperature. torontech.com This technique is used to determine thermal transitions such as melting, crystallization, and glass transitions. torontech.com